molecular formula C2H5ClN4 B15229906 2H-1,2,3-Triazol-2-amine hydrochloride

2H-1,2,3-Triazol-2-amine hydrochloride

Cat. No.: B15229906
M. Wt: 120.54 g/mol
InChI Key: MWMHRHAXZAXYJI-UHFFFAOYSA-N
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Description

2H-1,2,3-Triazol-2-amine hydrochloride is a nitrogen-containing heterocyclic compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their high chemical stability, aromatic character, and significant dipole moment. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-1,2,3-triazoles typically involves the [3+2] cycloaddition reaction between alkynes and azides, a process commonly known as “click chemistry.” This reaction is highly efficient and can be carried out under mild conditions, often in the presence of a copper(I) catalyst . The general reaction scheme is as follows:

Alkyne+Azide1,2,3-Triazole\text{Alkyne} + \text{Azide} \rightarrow \text{1,2,3-Triazole} Alkyne+Azide→1,2,3-Triazole

Industrial Production Methods: Industrial production of 2H-1,2,3-triazol-2-amine hydrochloride may involve large-scale click chemistry processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of environmentally friendly solvents and catalysts is also emphasized to align with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions: 2H-1,2,3-Triazol-2-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2H-1,2,3-Triazol-2-amine hydrochloride has a wide range of applications in various fields:

Mechanism of Action

The mechanism of action of 2H-1,2,3-triazol-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit enzyme activity or disrupt cellular processes by binding to active sites or interacting with nucleic acids. The triazole ring’s ability to form hydrogen bonds and participate in π-π interactions plays a crucial role in its biological activity .

Comparison with Similar Compounds

Uniqueness: 2H-1,2,3-Triazol-2-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its high stability and ability to participate in diverse chemical reactions make it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C2H5ClN4

Molecular Weight

120.54 g/mol

IUPAC Name

triazol-2-amine;hydrochloride

InChI

InChI=1S/C2H4N4.ClH/c3-6-4-1-2-5-6;/h1-2H,3H2;1H

InChI Key

MWMHRHAXZAXYJI-UHFFFAOYSA-N

Canonical SMILES

C1=NN(N=C1)N.Cl

Origin of Product

United States

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